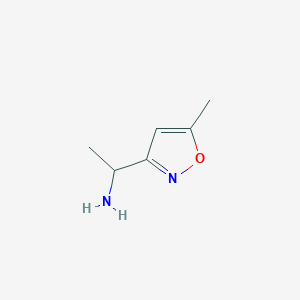![molecular formula C7H6FN3 B1441985 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190321-94-8](/img/structure/B1441985.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 1190321-94-8 . It has a molecular weight of 151.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 36.6±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 99.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives, such as [18 F]MK-6240, are crucial in the development of radiopharmaceuticals for positron emission tomography (PET). These compounds are instrumental in detecting human neurofibrillary tangles composed of aggregated tau protein, which is a significant marker in neurodegenerative diseases like Alzheimer's. The compounds' synthesis involves nucleophilic fluorination and is validated for human use, meeting stringent quality control procedures under Current Good Manufacturing Practices (Collier et al., 2017). Simplified radiosynthesis methods of these compounds have also been developed to enhance their production efficiency and purity for regular use in clinical research (Hopewell et al., 2019).
Chemical Synthesis and Pharmaceutical Intermediates
The chemical structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine facilitates its use as a key intermediate in pharmaceutical synthesis. Its unique structure enables the development of various pharmaceutical compounds through complex synthetic pathways. For instance, its role in the practical synthesis of pharmaceutical intermediates involves palladium-catalyzed cyanation/reduction sequences and regioselective chlorination, showcasing its versatility in drug synthesis (Wang et al., 2006). Moreover, the compound's derivatives have been synthesized through regioselective fluorination using different reactions, highlighting its utility in creating structurally diverse and potentially bioactive molecules (Thibault et al., 2003).
Bioisosteric Properties and Biological Activity
Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine are recognized for their bioisosteric properties and a broad spectrum of biological activities. These properties make the compound a suitable framework for synthesizing novel structures with potential anticancer activity. For instance, certain synthesized compounds based on this structure have shown significant activity against cancer cell lines such as human cervical and breast cancer cells, illustrating the compound's potential in medicinal chemistry and drug development (Mallisetty et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXNABRKRGXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696648 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
CAS RN |
1190321-94-8 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)

![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)







![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)